molecular formula C11H14O2 B8391855 1-Hydroxy-4-(p-tolyl)butan-2-one

1-Hydroxy-4-(p-tolyl)butan-2-one

Cat. No.: B8391855
M. Wt: 178.23 g/mol
InChI Key: OTEIABZGYLUQLL-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(p-tolyl)butan-2-one (C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a ketone derivative featuring a hydroxyl group at position 1 and a para-methyl-substituted phenyl (p-tolyl) group at position 4 of the butan-2-one backbone. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity due to the hydroxyl group.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-hydroxy-4-(4-methylphenyl)butan-2-one

InChI

InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)6-7-11(13)8-12/h2-5,12H,6-8H2,1H3

InChI Key

OTEIABZGYLUQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on functional groups, substituents, physicochemical properties, and biological activities:

1-Hydroxy-4-phenyl-2-butanone (C₁₀H₁₂O₂)

  • Key Differences : Replaces the p-tolyl group with a phenyl ring.
  • Properties : Lower molecular weight (164.20 g/mol) and slightly reduced lipophilicity (logP ~1.6) due to the absence of the methyl group.
  • However, the lack of a methyl group could diminish interactions with hydrophobic binding pockets in biological targets .

4-(p-Tolyl)butan-2-one (C₁₁H₁₄O)

  • Key Differences : Lacks the hydroxyl group at position 1.
  • Properties : Higher lipophilicity (logP ~2.1) due to the absence of the polar hydroxyl group. Molecular weight: 162.23 g/mol.
  • Implications: The non-hydroxylated structure may improve membrane permeability but reduce hydrogen-bonding interactions with enzymes or receptors. This compound is primarily used as a fragrance intermediate .

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone, C₁₀H₁₂O₂)

  • Key Differences : Features a hydroxyl group on the phenyl ring (para position) instead of a methyl group.
  • Properties: Higher polarity (logP ~1.3) due to the phenolic hydroxyl group. Molecular weight: 164.20 g/mol.
  • Applications: Widely used in fragrances and cosmetics as a skin-whitening agent. It inhibits tyrosinase activity and melanogenesis, outperforming arbutin in melanin suppression .
  • Metabolism: Rapidly conjugated to glucuronides and sulfates, leading to efficient excretion. Minor metabolites include 1-hydroxy-4-(4-hydroxyphenyl)butan-2-one .

4-(Phenylsulfanyl)butan-2-one (C₁₀H₁₀OS)

  • Key Differences : Replaces the hydroxyl group with a phenylsulfanyl moiety.
  • Properties : Increased molecular weight (178.25 g/mol) and moderate lipophilicity (logP ~2.0).
  • Applications: Exhibits anti-melanogenic activity by suppressing tyrosinase-related proteins (Trp-1, Trp-2) and MITF expression in melanoma cells. Demonstrates lower cytotoxicity than traditional agents like PTU .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
1-Hydroxy-4-(p-tolyl)butan-2-one C₁₁H₁₄O₂ 178.23 ~1.8 Hydroxyl, ketone, p-tolyl
1-Hydroxy-4-phenyl-2-butanone C₁₀H₁₂O₂ 164.20 ~1.6 Hydroxyl, ketone, phenyl
4-(p-Tolyl)butan-2-one C₁₁H₁₄O 162.23 ~2.1 Ketone, p-tolyl
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 ~1.3 Phenolic hydroxyl, ketone
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₀OS 178.25 ~2.0 Phenylsulfanyl, ketone

Key Research Findings

  • Role of the p-Tolyl Group : Evidence from TNF-α inhibitors indicates that the para-methyl group on the phenyl ring optimizes steric and electronic interactions with biological targets. Substitution with bulkier groups (e.g., chloro, bromo) reduces activity .
  • Hydroxyl Group Impact: The hydroxyl group in 1-Hydroxy-4-(p-tolyl)butan-2-one may enhance solubility and metabolic conjugation compared to non-hydroxylated analogs like 4-(p-tolyl)butan-2-one. However, it may also increase susceptibility to oxidative metabolism .
  • Safety and Regulation : 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances, with concentration limits in consumer products . Similar safety evaluations are lacking for 1-Hydroxy-4-(p-tolyl)butan-2-one, necessitating further study.

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